Benzoic acid, 2-(acetyloxy)-3,5-diiodo-
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Description
“Benzoic acid, 2-(acetyloxy)-” is also known as Aspirin . It is a prototypical analgesic used in the treatment of mild to moderate pain. It has anti-inflammatory and antipyretic properties and acts as an inhibitor of cyclooxygenase which results in the inhibition of the biosynthesis of prostaglandins .
Molecular Structure Analysis
The molecular formula of Aspirin is C9H8O4 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical and Chemical Properties Analysis
Aspirin appears as colourless-to-white crystals or white crystalline powder with a characteristic odour . It has a molecular mass of 180.2 g/mol . It decomposes at 140°C, has a melting point of 135°C, and a density of 1.4 g/cm³ . Its solubility in water at 15°C is poor (0.25 g/100 ml) and it has a vapour pressure of about 0.004 Pa at 25°C .Mechanism of Action
Safety and Hazards
Aspirin is combustible and finely dispersed particles can form explosive mixtures in air . It is irritating to the eyes, skin, and respiratory tract . Ingestion of large amounts could cause effects on the blood and central nervous system . It is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest .
Properties
CAS No. |
36415-60-8 |
---|---|
Molecular Formula |
C9H6I2O4 |
Molecular Weight |
431.95 g/mol |
IUPAC Name |
2-acetyloxy-3,5-diiodobenzoic acid |
InChI |
InChI=1S/C9H6I2O4/c1-4(12)15-8-6(9(13)14)2-5(10)3-7(8)11/h2-3H,1H3,(H,13,14) |
InChI Key |
HDTQWKDSSYKXHP-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=C(C=C(C=C1I)I)C(=O)O |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1I)I)C(=O)O |
36415-60-8 | |
Synonyms |
3,5-diiodoaspirin |
Origin of Product |
United States |
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